(2-Methyl-benzylamino)-acetic acid

Description

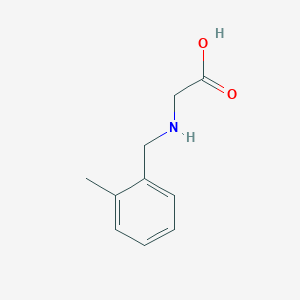

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylphenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-4-2-3-5-9(8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHQMEULJGMJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30530860 | |

| Record name | N-[(2-Methylphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702629-73-0 | |

| Record name | N-[(2-Methylphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of (2-Methyl-benzylamino)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Methyl-benzylamino)-acetic acid. The information is compiled from publicly available data on structurally related compounds, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines generalized experimental protocols for obtaining such data.

Chemical Structure and Properties

This compound is a derivative of the amino acid glycine, where one of the amino protons is replaced by a 2-methylbenzyl group.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 2-((2-Methylbenzyl)amino)acetic acid |

| CAS Number | Not available |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is inferred from the analysis of similar compounds and known spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic, benzylic, methylene, and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.1 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 3.3 | Singlet | 2H | Methylene protons (-CH₂-COOH) |

| ~ 2.4 | Singlet | 3H | Methyl protons (-CH₃) |

| ~ 10-12 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~ 2-3 | Broad Singlet | 1H | Amine proton (-NH-) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum will show characteristic peaks for the carboxylic acid, aromatic, benzylic, methylene, and methyl carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170-175 | Carboxylic acid carbon (-COOH) |

| ~ 135-140 | Quaternary aromatic carbon (C-CH₃) |

| ~ 130-135 | Quaternary aromatic carbon (C-CH₂NH) |

| ~ 125-130 | Aromatic carbons (-CH) |

| ~ 50-55 | Benzylic carbon (-CH₂-Ph) |

| ~ 45-50 | Methylene carbon (-CH₂-COOH) |

| ~ 18-22 | Methyl carbon (-CH₃) |

IR (Infrared) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3000-2850 | Medium | C-H stretch (Aromatic and Aliphatic) |

| ~ 1700 | Strong | C=O stretch (Carboxylic acid) |

| ~ 1600, ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~ 1150 | Medium | C-N stretch |

| ~ 750 | Strong | C-H bend (Ortho-substituted aromatic) |

MS (Mass Spectrometry) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z (Mass-to-charge ratio) | Relative Intensity | Assignment |

| 179 | High | [M]⁺, Molecular ion |

| 105 | High | [M - CH₂COOH]⁺, loss of the acetic acid moiety |

| 91 | Medium | [C₇H₇]⁺, Tropylium ion |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-500).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the compound.

An In-Depth Technical Guide on the Chemical Properties of N-(2-methylbenzyl)glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-(2-methylbenzyl)glycine, a substituted amino acid derivative of glycine. The document details its synthesis, physicochemical characteristics, and spectroscopic profile, presenting data in a structured format for ease of comparison and reference. Experimental protocols and logical workflows are described to support reproducibility and further investigation into this compound.

Physicochemical Properties

N-(2-methylbenzyl)glycine, also known as N-(o-tolyl)glycine, is a derivative of the simplest amino acid, glycine, where one of the amino protons is replaced by a 2-methylbenzyl group. This substitution significantly influences its physical and chemical properties compared to the parent glycine molecule. While specific experimental data for N-(2-methylbenzyl)glycine is not widely available in publicly accessible databases, the properties of the closely related N-benzylglycine can provide valuable estimates.

Table 1: Physicochemical Properties of N-benzylglycine and Related Compounds

| Property | N-benzylglycine | Glycine |

| Molecular Formula | C₉H₁₁NO₂ | C₂H₅NO₂ |

| Molecular Weight | 165.19 g/mol | 75.07 g/mol [1] |

| Melting Point | 232 °C (decomposes)[2][3] | 233 °C (decomposes)[4] |

| Boiling Point | 308.9 ± 25.0 °C (Predicted)[3] | 233 °C[3] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted)[2] | 1.1607 g/cm³ |

| pKa | 2.29 ± 0.10 (Predicted)[2] | 2.34 (acid), 9.6 (base) |

| LogP | -0.7 (Predicted)[5] | -3.21[1] |

| Appearance | White solid[2] | White crystalline solid[1] |

Synthesis of N-(2-methylbenzyl)glycine

A common and effective method for the synthesis of N-substituted glycine derivatives is the nucleophilic substitution of a haloacetic acid with a primary amine.[6] For N-(2-methylbenzyl)glycine, this involves the reaction of 2-methylbenzylamine with chloroacetic acid.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a generalized procedure based on established methods for the synthesis of N-alkylated glycine derivatives.[6][7][8]

Materials:

-

2-Methylbenzylamine

-

Chloroacetic acid

-

Sodium carbonate (or another suitable base)

-

Water

-

Ethanol (or other suitable solvent for recrystallization)

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, pH meter)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in water.

-

Addition of Base: Slowly add a solution of sodium carbonate in water to the chloroacetic acid solution to neutralize it.

-

Addition of Amine: To the resulting solution, add 2-methylbenzylamine dropwise with constant stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-(2-methylbenzyl)glycine.

-

Characterization: Dry the purified product under vacuum and characterize by determining its melting point and using spectroscopic methods (NMR, IR, MS).

Synthesis Workflow

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the benzylic methylene protons, the glycine methylene protons, and the methyl protons. The aromatic protons would appear in the downfield region (typically 7.0-7.5 ppm). The benzylic methylene protons and the glycine methylene protons would likely appear as singlets in the range of 3.5-4.5 ppm. The methyl protons on the benzyl group would give a singlet further upfield, around 2.3 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (125-140 ppm), the benzylic methylene carbon, the glycine methylene carbon, and the methyl carbon (typically below 30 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-(2-methylbenzyl)glycine

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10-12 (broad s) | 170-180 |

| Aromatic (C₆H₄) | 7.0-7.5 (m) | 125-140 |

| Benzylic (CH₂) | ~4.0 (s) | ~50-55 |

| Glycine (CH₂) | ~3.5 (s) | ~45-50 |

| Methyl (CH₃) | ~2.3 (s) | ~18-22 |

| Amino (NH) | Variable (broad s) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of N-(2-methylbenzyl)glycine is expected to exhibit characteristic absorption bands corresponding to its functional groups.[8] A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretch of the secondary amine.[8] The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong absorption band around 1700-1725 cm⁻¹.[6][9] The C-N stretching and N-H bending vibrations would be observed in the fingerprint region (below 1600 cm⁻¹). Aromatic C-H stretching bands would be present above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands for N-(2-methylbenzyl)glycine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Secondary Amine) | Stretching | 3300-3500 (moderate) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 (strong) |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-H | Bending | 1550-1650 |

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of N-(2-methylbenzyl)glycine. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (179.21 g/mol ). A prominent fragment would likely be the tropylium ion (m/z 91) resulting from the cleavage of the benzyl group, a common fragmentation pathway for benzyl-containing compounds. Other fragments could arise from the loss of the carboxyl group (M-45) or other characteristic cleavages.

Spectroscopic Analysis Workflow

Reactivity and Potential Applications

N-(2-methylbenzyl)glycine possesses both an acidic carboxylic acid group and a basic secondary amine group, making it an amphoteric molecule. The reactivity of this compound will be dictated by these two functional groups. The carboxylic acid can undergo esterification, amidation, and reduction reactions. The secondary amine is nucleophilic and can react with electrophiles.

The introduction of the 2-methylbenzyl group enhances the lipophilicity of the glycine molecule, which may influence its biological activity. N-substituted glycine derivatives, also known as peptoids, are a class of peptide mimics that have garnered significant interest in drug discovery due to their proteolytic stability and potential for diverse side-chain incorporation.[10]

While specific biological activities of N-(2-methylbenzyl)glycine have not been extensively reported, related N-arylmethyl substituted glycine derivatives have been investigated for various therapeutic applications. For instance, certain derivatives have shown potential as inhibitors of glycine transporters, which are involved in neurotransmission.[11] Other studies on N-substituted glycine derivatives have explored their antimicrobial and anticancer activities.[11][12] The structural features of N-(2-methylbenzyl)glycine make it a candidate for further investigation in these and other areas of medicinal chemistry.

Conclusion

This technical guide has summarized the key chemical properties of N-(2-methylbenzyl)glycine based on available data and established chemical principles. While specific experimental values for this compound are limited in the current literature, this document provides a robust framework for its synthesis, characterization, and potential areas of application. The detailed protocols and workflows are intended to facilitate further research and development involving this and structurally related N-substituted glycine derivatives. Further experimental investigation is warranted to fully elucidate the physicochemical and biological profile of N-(2-methylbenzyl)glycine.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-benzylglycine | C9H10NO2- | CID 122706533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Benzylglycine Hydrochloride | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel N-(phosphonomethyl) glycine derivatives: Design, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2-Methyl-benzylamino)-acetic acid and Related Compounds

This technical guide provides a comprehensive overview of the available scientific data for (2-Methyl-benzylamino)-acetic acid, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of in-depth experimental data for this specific compound, this guide also includes information on closely related analogs, namely 2-(Benzylamino)acetic acid and 2-(Benzyl(methyl)amino)acetic acid, to provide a broader context and facilitate further research.

Core Compound: this compound

This compound is a substituted glycine derivative. The core structure consists of an acetic acid moiety linked to a benzylamine, where the benzyl group is further substituted with a methyl group at the ortho position.

Molecular Structure:

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 702629-73-0 | [1] |

| Molecular Formula | C10H13NO2 | [1] |

| Molecular Weight | 179.216 g/mol | [1] |

| Exact Mass | 179.09500 | [1] |

| Canonical SMILES | CC1=CC=CC=C1CNCC(=O)O | |

| InChI | InChI=1S/C10H13NO2/c1-8-4-2-3-5-9(8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [1] |

| Predicted logP | 1.56010 | [1] |

| Predicted pKa | 2.29±0.10 |

Experimental Data and Protocols

As of the latest available information, detailed experimental protocols, quantitative biological activity data, and specific signaling pathway involvements for this compound have not been extensively reported in the scientific literature. Researchers interested in this compound may need to develop and validate their own experimental procedures.

Related Compounds for Comparative Analysis

To aid in the design of future studies, this section provides data on two structurally similar compounds: 2-(Benzylamino)acetic acid and 2-(Benzyl(methyl)amino)acetic acid. These compounds share the core benzylamino-acetic acid scaffold and can serve as valuable benchmarks.

2-(Benzylamino)acetic acid

This compound is a direct analog of glycine where one of the amino protons is replaced by a benzyl group.

Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 17136-36-6 | [2] |

| Molecular Formula | C9H11NO2 | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CNCC(=O)O | [2] |

| InChI | InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | [2] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | [2] |

| Computed XLogP3 | -1.4 | [2] |

Amino acids and their derivatives are known to have various biological activities and have been explored as ergogenic supplements.[3]

2-(Benzyl(methyl)amino)acetic acid

In this analog, the nitrogen atom is tertiary, bonded to a benzyl group, a methyl group, and the acetyl group.

Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 37429-48-4 | [4] |

| Molecular Formula | C10H13NO2 | [4] |

| Molecular Weight | 179.22 g/mol | [4] |

| Canonical SMILES | CN(CC1=CC=CC=C1)CC(=O)O | [4] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [4] |

| Computed LogP | 1.203 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 4 | [4] |

Logical Relationship of Compounds

The following diagram illustrates the structural relationship between the core compound of interest and its related analogs discussed in this guide. This visualization can help researchers conceptualize substitution patterns and potential structure-activity relationships.

Caption: Structural relationships between the target compound and its analogs.

Conclusion

While this compound is a chemically defined compound with known physical properties, its biological role and potential applications remain largely unexplored in the public domain. This guide provides the foundational chemical information for this molecule and offers a comparative look at related structures to inform future research endeavors. Drug development professionals and scientists are encouraged to use this information as a starting point for novel experimental designs to elucidate the bioactivity and therapeutic potential of this and similar molecules.

References

The Untapped Potential of (2-Methyl-benzylamino)-acetic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery

For Immediate Release

Shanghai, CN – November 2, 2025 – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, (2-Methyl-benzylamino)-acetic acid. While direct research on this specific molecule is nascent, this document explores its therapeutic promise by examining the established biological activities of structurally related N-benzylglycine and substituted benzylamino acetic acid derivatives. This guide outlines potential therapeutic areas, proposes experimental workflows for its evaluation, and provides detailed protocols for key assays.

Executive Summary

This compound belongs to the class of N-substituted amino acid derivatives, a scaffold of significant interest in medicinal chemistry due to its versatility as a building block for complex bioactive molecules and peptidomimetics.[1][2] Derivatives of the parent compound, N-benzylglycine, have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents.[3][4][5][6] The introduction of a methyl group at the ortho position of the benzyl ring in this compound is hypothesized to influence its conformational flexibility, lipophilicity, and metabolic stability, potentially leading to enhanced potency, selectivity, or pharmacokinetic properties compared to its unsubstituted counterpart. This guide will synthesize existing data on related compounds to build a framework for the systematic investigation of this compound as a potential drug candidate.

Chemical and Physical Properties

While experimental data for this compound is not publicly available, its properties can be predicted based on its structure. These predictions are crucial for designing initial experiments, such as solubility and formulation studies.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₃NO₂ | Defines the elemental composition. |

| Molecular Weight | 179.22 g/mol | Influences diffusion, absorption, and distribution. |

| LogP | ~1.5 - 2.0 | Predicts lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~49.3 Ų | Impacts cell penetration and blood-brain barrier passage. |

| Hydrogen Bond Donors | 1 | Influences binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. |

| Rotatable Bonds | 4 | Determines conformational flexibility and entropy of binding. |

Potential Therapeutic Applications and Biological Targets

Based on the activities of structurally analogous compounds, this compound warrants investigation in several key therapeutic areas.

Anti-inflammatory and Analgesic Activity

N-aryl glycine derivatives have shown promise as anti-inflammatory agents.[5][7] Furthermore, inhibitors of the glycine transporter 2 (GlyT2) are being explored as a novel class of analgesics for chronic pain.[4] The core structure of this compound makes it a candidate for modulating pathways involved in inflammation and nociception.

-

Potential Targets: Cyclooxygenase (COX) enzymes, cytokine signaling pathways, Glycine Transporter 2 (GlyT2).

Neurological Disorders

Functionalized amino acids are a novel class of compounds investigated for anticonvulsant properties and the treatment of neuropathic pain.[3] The ability of amino acid derivatives to serve as neurotransmitter precursors or modulators suggests that this compound could have activity in the central nervous system (CNS).[8]

-

Potential Targets: Ion channels (e.g., sodium, calcium), GABAergic systems, glutamate receptors.

Antimicrobial and Antifungal Activity

The benzylamino moiety is present in various compounds exhibiting antimicrobial properties.[6][9][10] The structural features of this compound suggest it could be a valuable scaffold for the development of new anti-infective agents.

-

Potential Targets: Bacterial cell wall synthesis enzymes, fungal membrane components, microbial metabolic pathways.

Proposed Research and Development Workflow

A structured approach is essential to systematically evaluate the medicinal chemistry potential of this compound. The following workflow is proposed.

Caption: Proposed research and development workflow for this compound.

Key Experimental Protocols

Synthesis of this compound

A potential synthetic route can be adapted from established methods for N-substituted glycine derivatives.[11][12]

Caption: General synthetic scheme for this compound.

Protocol:

-

N-Alkylation: To a solution of 2-methylbenzylamine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in acetonitrile, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at 50°C for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the solid and concentrate the solvent under reduced pressure. Purify the crude ester intermediate via column chromatography.

-

Saponification: Dissolve the purified N-(2-Methylbenzyl)glycine ethyl ester in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture with 1N HCl to pH ~2-3.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product, this compound.

In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This standard assay evaluates the in vivo anti-inflammatory activity of a test compound.[5][7]

Protocol:

-

Animals: Use male Wistar rats (180-220g), fasted overnight with free access to water.

-

Groups: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (this compound at various doses, e.g., 25, 50, 100 mg/kg).

-

Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | e.g., 0.85 ± 0.05 | 0% |

| Indomethacin | 10 | e.g., 0.35 ± 0.03 | e.g., 58.8% |

| Test Compound | 25 | Data to be determined | Calculated |

| Test Compound | 50 | Data to be determined | Calculated |

| Test Compound | 100 | Data to be determined | Calculated |

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[10]

Protocol:

-

Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Incubation: Add the inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Microbial Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |

| Staphylococcus aureus | Data to be determined | e.g., Vancomycin |

| Escherichia coli | Data to be determined | e.g., Ciprofloxacin |

| Pseudomonas aeruginosa | Data to be determined | e.g., Ciprofloxacin |

| Candida albicans | Data to be determined | e.g., Fluconazole |

Conclusion and Future Directions

This compound represents an unexplored scaffold with significant potential in medicinal chemistry. Drawing from the rich pharmacology of its structural analogs, this compound is a compelling candidate for investigation as an anti-inflammatory, analgesic, neuro-active, and antimicrobial agent. The ortho-methyl substituent may confer advantageous properties that could translate into a superior therapeutic profile. The systematic workflow and experimental protocols detailed in this guide provide a robust framework for academic and industrial researchers to unlock the potential of this promising molecule and its derivatives, paving the way for the development of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Benzylglycine | 17136-36-6 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 12. N-Benzylglycine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthetic Routes for N-Arylmethyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylmethyl amino acids are crucial building blocks in medicinal chemistry and drug development. The incorporation of an arylmethyl group, such as a benzyl group, into an amino acid scaffold can significantly modulate the parent molecule's pharmacological properties. This modification can enhance biological activity, improve metabolic stability by protecting against enzymatic degradation, and increase cell permeability. Consequently, the efficient and stereoselective synthesis of these compounds is of paramount importance. This guide provides an in-depth review of the principal synthetic methodologies for preparing N-arylmethyl amino acids, with a focus on reductive amination, nucleophilic substitution, and transition-metal-catalyzed N-arylation.

Core Synthetic Methodologies

The synthesis of N-arylmethyl amino acids can be broadly categorized into three main approaches, each with its own set of advantages and limitations.

Reductive Amination

Reductive amination is a widely employed and versatile one-pot method for the N-alkylation of amines.[1][2] This reaction involves the condensation of an amino acid with an aromatic aldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding N-arylmethyl amino acid.[3][4]

Mechanism: The reaction proceeds in two main steps:

-

Imine Formation: The amino group of the amino acid nucleophilically attacks the carbonyl carbon of the aromatic aldehyde, followed by dehydration to form an imine.

-

Reduction: A reducing agent, typically a hydride donor, reduces the imine to the secondary amine.

A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions.[1] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

dot

Caption: Reductive Amination Workflow

Quantitative Data for Reductive Amination of Benzaldehyde

| Amine | Product | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | N-Benzylaniline | NaBH₄ | Methanol | - | 95 | [3] |

| p-Toluidine | N-Benzyl-4-methylaniline | NaBH₄ | Methanol | - | 96 | [3] |

| p-Anisidine | N-Benzyl-4-methoxyaniline | NaBH₄ | Methanol | - | 94 | [3] |

| p-Chloroaniline | N-Benzyl-4-chloroaniline | NaBH₄ | Methanol | - | 92 | [3] |

Experimental Protocol: Synthesis of N-Benzyl-L-Alanine via Reductive Amination

-

To a solution of L-alanine (1.0 eq) in methanol, add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Adjust the pH of the aqueous residue to the isoelectric point of the N-benzyl amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Nucleophilic Substitution

A classical approach to N-arylmethyl amino acids involves the direct alkylation of an amino acid with an arylmethyl halide, or the reaction of an α-halo acid with an arylmethylamine.[5] The latter is an example of a nucleophilic substitution reaction where the amine displaces a halide from the α-carbon of the carboxylic acid.

Mechanism: This reaction typically proceeds via an Sₙ2 mechanism, which involves a backside attack of the nucleophilic amine on the carbon-halogen bond. This results in an inversion of stereochemistry at the α-carbon if a chiral α-halo acid is used.[6]

dot

Caption: Nucleophilic Substitution Workflow

Quantitative Data for Nucleophilic Substitution

| α-Halo Acid | Amine | Product | Yield (%) | Reference |

| (R)-2-Bromopropanoic acid | Methylamine | N-Methyl-L-alanine | low to moderate | [5] |

| (R)-α-Bromo acid | Methylamine | N-Methyl-L-leucine | low to moderate | [5] |

| (R)-α-Bromo acid | Methylamine | N-Methyl-L-phenylalanine | low to moderate | [5] |

Experimental Protocol: Synthesis of N-Benzyl-L-Alanine via Nucleophilic Substitution

-

Prepare (S)-2-bromopropanoic acid from L-alanine via diazotization with NaNO₂ and KBr in H₂SO₄.

-

In a round-bottom flask, dissolve (S)-2-bromopropanoic acid (1.0 eq) in a suitable solvent such as ethanol.

-

Add an excess of benzylamine (3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the crude product by filtration.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-benzyl-L-alanine.

Transition-Metal-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][7] This method can be adapted for the N-arylation of amino acid esters using aryl halides or triflates. While typically used for direct N-arylation, modifications can allow for N-arylmethylation.

Mechanism: The catalytic cycle generally involves:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide to form a palladium(II) complex.

-

Amine Coordination and Deprotonation: The amino acid ester coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.

-

Reductive Elimination: The N-arylated amino acid ester is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The choice of ligand for the palladium catalyst is critical to the success of the reaction, influencing reaction rates, substrate scope, and the degree of racemization.

dot

Caption: Buchwald-Hartwig Amination Workflow

Quantitative Data for Buchwald-Hartwig N-Arylation of Amino Acid Esters

| Amino Acid Ester | Aryl Halide/Triflate | Catalyst/Ligand | Base | Yield (%) | Reference |

| L-Phenylalanine methyl ester | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 95 | |

| L-Alanine tert-butyl ester | 1-Bromo-4-tert-butylbenzene | t-BuBrettPhos Pd G3 | Cs₂CO₃ | 91 | |

| Glycine ethyl ester | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | 93 | |

| L-Leucine methyl ester | Phenyl triflate | t-BuBrettPhos Pd G3 | CsF | 93 |

Experimental Protocol: Synthesis of N-Phenyl-L-Alanine Methyl Ester via Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add L-alanine methyl ester hydrochloride (1.0 eq) and the aryl halide (e.g., bromobenzene, 1.2 eq).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by GC-MS or LC-MS until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of N-arylmethyl amino acids can be achieved through several effective methodologies. Reductive amination offers a straightforward and high-yielding one-pot procedure for a wide range of substrates. Nucleophilic substitution represents a more classical approach, which can be effective but may present challenges in controlling stereochemistry and achieving high yields. Transition-metal-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, provides a powerful and versatile tool for the construction of N-aryl bonds, with modern catalyst systems offering excellent control over stereoselectivity. The choice of synthetic route will ultimately depend on the specific substrate, the desired scale of the reaction, and the available resources. This guide provides a comprehensive overview to aid researchers in selecting and implementing the most suitable method for their synthetic targets.

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. research.monash.edu [research.monash.edu]

- 5. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of N-Substituted Glycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-substituted glycine derivatives, a versatile class of compounds, are attracting significant attention in medicinal chemistry due to their broad spectrum of biological activities. These derivatives, characterized by the substitution of a hydrogen atom on the nitrogen of the glycine backbone, exhibit a range of pharmacological effects, from anti-inflammatory and cytotoxic properties to crucial roles in neurotransmission. This technical guide provides an in-depth overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Diverse Biological Applications

N-substituted glycine derivatives have been investigated for a multitude of therapeutic applications. Their structural flexibility allows for modifications that can significantly enhance their bioavailability and target specificity.[1] Key areas of investigation include their potential as anti-inflammatory agents, their cytotoxic effects against cancer cell lines, and their function as inhibitors of glycine transporters, which has significant implications for neurological disorders.[2][3][4]

Anti-inflammatory Activity

A series of N-(4-substituted phenyl)glycine derivatives has demonstrated notable anti-inflammatory properties.[2] The design of these compounds often involves creating a molecular scaffold that mimics the glycine amino acid to improve physicochemical and biological characteristics.[5]

Quantitative Data: Anti-inflammatory Activity

| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Compound 6 | 50 | 51.82 | [2] |

| Compound 7 | 50 | 43.80 | [2] |

| Compound 3 | 50 | 40.39 | [2] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This widely used in vivo model is employed to assess the anti-inflammatory activity of novel compounds.

-

Animal Model: Wistar rats are typically used for this assay.[2]

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution into the sub-plantar region of the rat's hind paw induces localized edema.[2]

-

Compound Administration: The test compounds, such as N-(4-substituted phenyl)glycine derivatives, are administered orally at a specific dose (e.g., 50 mg/kg) prior to the carrageenan injection.[2][5]

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[2]

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to that of a control group that receives a vehicle. A standard anti-inflammatory drug, such as diclofenac, is often used as a positive control.[2]

Cytotoxic Activity

Certain aliphatic N-substituted glycine derivatives have been synthesized and evaluated for their toxicity against human cell lines. The lipophilicity of these compounds, influenced by the nature of the N-substituent, often plays a crucial role in their ability to cross cell membranes and exert a biological effect.[3][6] For instance, octyl- and 2-aminoheptyl glycine have been noted for their high lipophilicity, making them effective agents in passing through cell membranes.[6][7]

Quantitative Data: Cytotoxicity Against HFF Cell Line

| Compound | IC50 (μM) after 48h | Reference |

| Aliphatic N-substituted glycine derivatives | 127-344 | [7] |

| 2-aminoheptyl glycine | (Highest toxicity in the series) | [7] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human foreskin fibroblast (HFF) cells are cultured in appropriate media and seeded in 96-well plates.[3][6]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized N-substituted glycine derivatives.[6]

-

Incubation: The plates are incubated for a specific period (e.g., 48 hours).[7]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The optical density (OD) of the dissolved formazan is measured using a multiwell scanning spectrometer at a specific wavelength (e.g., 590 nm).[3][6]

-

Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated using software like GraphPad Prism.[3][6]

Glycine Transporter Inhibition and Neurological Applications

A significant area of research for N-substituted glycine derivatives is their role as glycine reuptake inhibitors (GRIs).[8] These compounds block glycine transporters (GlyTs), leading to an increase in the synaptic concentration of glycine.[4] This is particularly relevant for the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[9] Enhanced NMDA receptor function is a promising therapeutic strategy for various neurological and psychiatric disorders.[9]

Sarcosine (N-methylglycine), a naturally occurring N-substituted glycine derivative, is a well-studied GlyT1 inhibitor.[10] It has shown therapeutic potential in the treatment of schizophrenia by enhancing NMDA receptor neurotransmission.[4][11] Clinical studies have explored its use both as a monotherapy and as an add-on to existing antipsychotic regimens.[11][12] By inhibiting GlyT1, sarcosine increases the availability of glycine at the NMDA receptor, which can help alleviate some of the negative and cognitive symptoms associated with schizophrenia.[4][12]

Inhibitors of GlyT2, another glycine transporter, are being investigated for the management of chronic pain.[13] By increasing glycine levels in the spinal cord and brainstem, GlyT2 inhibitors enhance inhibitory neurotransmission, which can reduce neuronal excitability and lead to pain relief.[13]

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation

Caption: Mechanism of GlyT1 inhibition by sarcosine to enhance NMDA receptor signaling.

Experimental Workflow: Synthesis and Characterization

The synthesis of N-substituted glycine derivatives can be achieved through various methods, including green synthesis approaches.[3][6] The characterization of these newly synthesized compounds is crucial to confirm their structure and purity.

Caption: General workflow for the synthesis and evaluation of N-substituted glycine derivatives.

Conclusion

N-substituted glycine derivatives represent a promising class of molecules with a wide array of biological activities. Their potential applications in treating inflammatory conditions, cancer, and neurological disorders underscore the importance of continued research in this area. The ability to fine-tune their chemical structures provides a powerful tool for developing novel therapeutics with improved efficacy and safety profiles. This guide has provided a foundational understanding of their biological activities, supported by quantitative data and detailed methodologies, to aid researchers and drug development professionals in their ongoing efforts to harness the therapeutic potential of these versatile compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glycine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sarcosine (N-methylglycine) treatment for acute schizophrenia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus [mdpi.com]

- 13. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]

Role of N-benzylglycine in pharmaceutical research

An In-depth Technical Guide on the Role of N-benzylglycine in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylglycine, a synthetically versatile amino acid derivative, has emerged as a crucial scaffold in modern pharmaceutical research. Its incorporation into bioactive molecules offers a strategic approach to modulate pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of N-benzylglycine in drug discovery and development, with a focus on its application in the design of peptidomimetics, prodrugs, and novel therapeutic agents targeting neurological disorders and inflammatory pathways. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key signaling pathways are presented to facilitate further research and application in this promising area.

Introduction

N-benzylglycine is a derivative of the simplest amino acid, glycine, where a benzyl group is attached to the nitrogen atom.[1][2] This structural modification imparts unique characteristics that are highly advantageous in medicinal chemistry. The presence of the benzyl group enhances lipophilicity, which can improve membrane permeability and bioavailability of parent compounds.[1] Furthermore, the N-substitution prevents the formation of a peptide bond at the nitrogen, making N-benzylglycine a valuable building block for creating peptidomimetics with increased stability against enzymatic degradation.[3] Its utility extends to the synthesis of diverse pharmaceutical agents, from anticonvulsants to bradykinin receptor antagonists, highlighting its significance as a privileged scaffold in drug design.[4][5]

Synthesis of N-benzylglycine and its Derivatives

The synthesis of N-benzylglycine and its incorporation into more complex molecules can be achieved through various established methods. A common approach involves the reductive amination of a carbonyl compound with glycine or its esters, or the N-alkylation of glycine with a benzyl halide.

General Synthesis of N-benzylglycine

A straightforward method for the synthesis of N-benzylglycine involves the reaction of glycine with benzaldehyde in the presence of a reducing agent, such as sodium borohydride.[6]

Solid-Phase Synthesis of Peptides Containing N-benzylglycine

N-benzylglycine can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7]

Applications in Pharmaceutical Research

The unique structural features of N-benzylglycine have led to its application in several key areas of pharmaceutical research.

Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.[3] N-benzylglycine is an excellent scaffold for peptidomimetics because the N-substitution blocks amide bond formation, thus preventing degradation by proteases.[6]

Bradykinin B2 Receptor Antagonists

Bradykinin is a peptide involved in inflammation and pain, and its effects are mediated through the B1 and B2 receptors.[8][9] Antagonists of the bradykinin B2 receptor are of therapeutic interest for treating inflammatory conditions and pain. N-benzylglycine has been successfully incorporated into peptide analogs to develop potent bradykinin B2 receptor antagonists.[4][10]

Table 1: Antagonistic Potency of N-benzylglycine Containing Bradykinin Analogues [11]

| Compound | ED₂₀ (µg/kg/min) | ED₅₀ (µg/kg/min) | ED₉₀ (µg/kg/min) |

| Model Peptide | 1.3 ± 0.2 | 4.2 ± 0.6 | 12.8 ± 1.5 |

| Peptide I (with N-benzylglycine) | 0.2 ± 0.03 | 0.7 ± 0.1 | 2.1 ± 0.3 |

| Peptide II (Acylated Peptide I) | 0.1 ± 0.02 | 0.4 ± 0.05 | 1.3 ± 0.2 |

| Peptide III (with N-benzyl-L-alanine) | 0.5 ± 0.07 | 1.5 ± 0.2 | 4.5 ± 0.6 |

| Peptide IV (Acylated Peptide III) | 0.3 ± 0.04 | 0.9 ± 0.1 | 2.7 ± 0.4 |

Anticonvulsant Agents

Derivatives of N-benzylglycine have shown significant promise as anticonvulsant agents.[5] Studies have demonstrated that certain N-benzyl-2-acetamidopropionamide derivatives exhibit potent activity in animal models of epilepsy, with favorable comparisons to established drugs like phenytoin.[5][12]

Table 2: Anticonvulsant Activity of N-Benzyl-2-acetamido-3-methoxypropionamide Derivatives in Mice (i.p.) and Rats (p.o.) [5][12]

| Compound | Animal Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| (R)-18 | Mouse (i.p.) | 4.5 | 27 | 6.0 |

| (S)-18 | Mouse (i.p.) | >100 | - | - |

| (R,S)-18 | Mouse (i.p.) | 8.3 | 35 | 4.2 |

| Phenytoin | Mouse (i.p.) | 6.5 | 50 | 7.7 |

| (R)-18 | Rat (p.o.) | <3 | >400 | >133 |

| (S)-18 | Rat (p.o.) | >100 | - | - |

| (R,S)-18 | Rat (p.o.) | 3.9 | >400 | >103 |

| Phenytoin | Rat (p.o.) | 23 | 150 | 6.5 |

Glycine Transporter 1 (GlyT1) Inhibition

Glycine acts as an inhibitory neurotransmitter and is also a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in excitatory neurotransmission.[13][14] The glycine transporter 1 (GlyT1) regulates glycine concentrations in the synapse.[15][16] Inhibition of GlyT1 can potentiate NMDA receptor activity and is a therapeutic strategy for neurological and psychiatric disorders.[12] N-benzylglycine derivatives, due to their structural similarity to glycine, are being explored as GlyT1 inhibitors.[17]

Signaling Pathways

Understanding the signaling pathways modulated by N-benzylglycine derivatives is critical for rational drug design.

Bradykinin B2 Receptor Signaling

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gαi.[9] Activation of the B2 receptor by bradykinin initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), which in turn can activate downstream pathways like the MAPK/ERK pathway, contributing to inflammation and pain.[8][18] N-benzylglycine-containing antagonists block the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream effects.

Caption: Bradykinin B2 Receptor Signaling Pathway and its Inhibition by N-benzylglycine Antagonists.

Glycine Transporter 1 (GlyT1) and NMDA Receptor Modulation

GlyT1 is a sodium and chloride-dependent transporter that removes glycine from the synaptic cleft.[19][20] By inhibiting GlyT1, the extracellular concentration of glycine increases.[13] This elevated glycine level enhances the activation of NMDA receptors, which require both glutamate and a co-agonist (like glycine or D-serine) to open their ion channel.[14][21] The resulting increase in NMDA receptor-mediated calcium influx can modulate synaptic plasticity and neuronal excitability, which is a therapeutic target for conditions like schizophrenia.[15][16]

Caption: Modulation of NMDA Receptor Activity through GlyT1 Inhibition by N-benzylglycine Derivatives.

Experimental Protocols

Synthesis of Fmoc-N-benzylglycine

This protocol describes the synthesis of Fmoc-protected N-benzylglycine, a key intermediate for SPPS.[6]

Materials:

-

N-benzylglycine

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve N-benzylglycine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu (1.1 equivalents) in acetone dropwise to the N-benzylglycine solution with stirring at room temperature.

-

Continue stirring the reaction mixture for 4-6 hours.

-

Remove the acetone under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-N-benzylglycine.

General Procedure for Solid-Phase Peptide Synthesis (SPPS) of an N-benzylglycine Containing Peptide

This protocol outlines the general steps for incorporating Fmoc-N-benzylglycine into a peptide chain on a solid support.[22][23][24]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-N-benzylglycine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine in N,N-dimethylformamide (DMF) (20%)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) by dissolving it with DIC and HOBt in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Incorporation of Fmoc-N-benzylglycine: Couple Fmoc-N-benzylglycine using the same procedure as for other amino acids.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Test)

This protocol describes a standard method for assessing the anticonvulsant properties of N-benzylglycine derivatives in rodents.[25][26][27]

Animals:

-

Male Swiss mice (20-25 g) or male Wistar rats (150-200 g)

Procedure:

-

Administer the test compound (N-benzylglycine derivative) intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group should also be included.

-

At a predetermined time after drug administration (e.g., 30 minutes, 3 hours), induce seizures by applying an electrical stimulus via corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.

-

Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, using probit analysis.

-

To determine the therapeutic index, a neurotoxicity assay (e.g., the rotorod test) is performed to determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment.

-

The Protective Index (PI) is calculated as TD₅₀ / ED₅₀.

Conclusion

N-benzylglycine has proven to be a highly valuable and versatile building block in pharmaceutical research. Its ability to confer desirable properties such as increased metabolic stability and modulated lipophilicity has led to its successful application in the development of potent and selective therapeutic candidates. The examples of bradykinin B2 receptor antagonists and anticonvulsant agents demonstrate the significant potential of N-benzylglycine derivatives. Future research will likely continue to expand the utility of this scaffold in addressing a wide range of therapeutic targets. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field.

References

- 1. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Potent bradykinin antagonists containing N-benzylglycine or N-benzyl-l-alanine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. bachem.com [bachem.com]

- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of GlyT1 inhibition on erythropoiesis and iron homeostasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glycine transporter GLYT1 is essential for glycine-mediated protection of human intestinal epithelial cells against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rupress.org [rupress.org]

- 22. peptide.com [peptide.com]

- 23. wernerlab.weebly.com [wernerlab.weebly.com]

- 24. peptide.com [peptide.com]

- 25. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and anticonvulsant activity of some N-(benzoyl)glycinanilide derivatives [ouci.dntb.gov.ua]

- 27. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

(2-Methyl-benzylamino)-acetic Acid: A Versatile Building Block in Organic Synthesis

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-benzylamino)-acetic acid, a substituted N-aryl amino acid, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining the reactivity of a secondary amine and a carboxylic acid with the steric and electronic influence of the 2-methylbenzyl group, make it a key intermediate in the construction of a diverse array of complex organic molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its utility in multicomponent reactions and the synthesis of bioactive compounds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

N-substituted amino acids are fundamental components in the fields of medicinal chemistry and materials science. The introduction of substituents on the nitrogen atom of the amino acid backbone allows for the fine-tuning of steric and electronic properties, leading to novel structures with enhanced biological activity and unique material characteristics. This compound, also known as N-(2-methylbenzyl)glycine, belongs to this important class of compounds. The presence of the ortho-methyl group on the benzyl substituent introduces a degree of conformational constraint and alters the electronic nature of the aromatic ring, which can significantly influence the reactivity and biological profile of molecules derived from it. This guide aims to be a comprehensive resource for researchers employing this building block in their synthetic endeavors.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of structurally related N-substituted glycines can provide valuable insights. The following table summarizes key physicochemical parameters for N-methylglycine and N-benzylglycine, which can serve as a useful reference.

| Property | N-Methylglycine (Sarcosine) | N-Benzylglycine | This compound (Predicted) |

| Molecular Formula | C₃H₇NO₂ | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 89.09 g/mol | 165.19 g/mol [1] | 179.22 g/mol |

| Appearance | White crystalline powder | White to off-white powder | Expected to be a solid |

| Melting Point | 210-212 °C (decomposes) | Not widely reported | - |

| Solubility | Soluble in water | Sparingly soluble in water, soluble in organic solvents | Expected to have limited water solubility |

| pKa | pKa1: 2.21, pKa2: 10.01 | Not widely reported | - |

Synthesis of this compound

A general and environmentally friendly method for the synthesis of N-substituted glycine derivatives involves the direct alkylation of glycine or the reaction of a primary amine with a haloacetic acid.[2] The following protocol is an adaptation of a green synthesis approach for N-alkylated glycines and can be applied for the preparation of this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

-

2-Methylbenzylamine

-

Chloroacetic acid

-

Sodium bicarbonate

-

Water

-

Acetone

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve chloroacetic acid (1 equivalent) in water.

-

Slowly add sodium bicarbonate (2 equivalents) to the solution to neutralize the chloroacetic acid.

-

To this solution, add 2-methylbenzylamine (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution to pH 2-3 with 1 M hydrochloric acid. This will precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the aromatic, benzylic, and acetic acid protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid C=O and O-H stretches, and the N-H stretch of the secondary amine.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a variety of organic molecules, particularly those with pharmaceutical or biological relevance. Its bifunctional nature allows it to participate in a range of chemical transformations.

Ugi Four-Component Reaction (U-4CR)

One of the most powerful applications of amino acid derivatives is in multicomponent reactions (MCRs), such as the Ugi four-component reaction. The U-4CR allows for the rapid and efficient synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot. This compound can serve as the carboxylic acid component in this reaction, leading to the formation of complex peptide-like structures.

The general workflow for an Ugi reaction involving this compound is depicted in the following diagram:

Caption: General workflow for the Ugi four-component reaction.

The steric hindrance provided by the 2-methylbenzyl group can influence the stereochemical outcome of the Ugi reaction, making it a useful tool for diastereoselective synthesis.

Synthesis of Bioactive Molecules and Peptidomimetics

N-substituted glycines are key components in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The incorporation of this compound into a peptide backbone can introduce a non-natural element that can modulate the compound's interaction with biological targets.

The general synthetic approach to incorporate this building block into a peptide chain via solid-phase peptide synthesis (SPPS) is outlined below:

Caption: Solid-phase synthesis of a peptidomimetic.

Conclusion

This compound is a highly valuable and adaptable building block in organic synthesis. Its straightforward synthesis and the ability to participate in a variety of chemical transformations, most notably the Ugi four-component reaction, make it an attractive starting material for the construction of complex and biologically relevant molecules. For researchers in drug discovery and medicinal chemistry, the unique steric and electronic properties conferred by the 2-methylbenzyl group offer exciting opportunities for the design and synthesis of novel therapeutic agents. The experimental guidelines provided in this document are intended to serve as a practical starting point for the successful utilization of this versatile compound in the laboratory. Further exploration of its reactivity and applications is certain to uncover new and innovative synthetic strategies.

References

The Advent and Evolution of N-Arylmethyl Substituted Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of amino acids, the fundamental building blocks of proteins, has been a cornerstone of medicinal chemistry and drug discovery for over a century. Among the myriad of possible alterations, the introduction of substituents at the amino nitrogen has proven to be a particularly fruitful avenue for modulating the pharmacological properties of peptides and small molecule drugs. This in-depth technical guide focuses on a specific, yet highly significant class of these modified residues: N-arylmethyl substituted amino acids.

The incorporation of an arylmethyl group, such as a benzyl or substituted benzyl moiety, onto the nitrogen atom of an amino acid can profoundly influence its conformational preferences, lipophilicity, and resistance to enzymatic degradation. These modifications have been instrumental in the development of novel therapeutics, from antiviral agents to treatments for genetic disorders. This guide will delve into the historical discovery of these compounds, detail the evolution of their synthetic methodologies, and explore their significant applications in drug development, supported by quantitative data and detailed experimental protocols.

A Historical Perspective: From Early N-Alkylation to a Specialized Field

The journey towards N-arylmethyl substituted amino acids began with the broader exploration of N-alkylation of amino acids. A pivotal moment in this field was the work of Emil Fischer in 1915, who developed foundational methods for N-methyl analog synthesis using N-tosyl amino acids and α-bromo acids as intermediates.[1] While not focused on arylmethyl groups, Fischer's work laid the essential groundwork for subsequent advancements in N-substitution.

The direct synthesis of N-arylmethyl substituted amino acids gained significant traction with the advent and refinement of reductive amination . This versatile reaction involves the condensation of an amino acid with an aromatic aldehyde to form a Schiff base (imine), which is then reduced to the corresponding N-arylmethyl amino acid. The development of selective reducing agents, such as sodium borohydride and sodium cyanoborohydride, in the mid-20th century, made this a highly efficient and widely adopted method.[2][3][4] Reductive amination remains a cornerstone of N-arylmethyl amino acid synthesis due to its operational simplicity and broad substrate scope.[2][3][4][5][6]

The 1960s saw further exploration into the synthesis and polymerization of N-benzyl-β-amino acids, indicating a growing interest in these building blocks for materials science and peptide chemistry.[7] By the late 20th and early 21st centuries, the focus shifted towards the development of more sophisticated and stereoselective synthetic methods, driven by the increasing demand for enantiomerically pure N-arylmethyl substituted amino acids as chiral building blocks in drug design.[8][9] This era witnessed the rise of catalytic asymmetric methods, providing access to these valuable compounds with high enantiopurity.

Key Synthetic Methodologies

The synthesis of N-arylmethyl substituted amino acids has evolved significantly, with several key methods emerging as the most robust and widely used in both academic and industrial settings.

Reductive Amination

Reductive amination is the most common and straightforward method for the synthesis of N-arylmethyl substituted amino acids. The general workflow involves the reaction of an amino acid with an aromatic aldehyde in the presence of a reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

-